molecular formula C22H21N3O5 B11475869 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No.: B11475869
M. Wt: 407.4 g/mol
InChI Key: IUOQXDGIUNXLQF-UHFFFAOYSA-N
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Description

6-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyrrolopyrimidine core, which is known for its biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Methoxy Groups: Methoxy groups can be introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Coupling Reactions: The phenyl groups can be attached through Suzuki or Heck coupling reactions, using palladium catalysts and appropriate boronic acids or halides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.

Chemical Reactions Analysis

Types of Reactions

6-(3,4-Dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione may be studied for its potential as a therapeutic agent. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound could be investigated for its potential to treat diseases. Its ability to interact with specific molecular targets could lead to the development of new pharmaceuticals.

Industry

In industry, this compound could be used in the development of new materials with unique properties. Its stability and reactivity make it suitable for applications in coatings, polymers, and other advanced materials.

Mechanism of Action

The mechanism by which 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione exerts its effects is likely related to its ability to interact with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(3,4-Dimethoxyphenyl)-5-phenyl-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione
  • 6-(4-Methoxyphenyl)-5-phenyl-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

Uniqueness

The uniqueness of 6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-1H,2H,3H,4H,7H-pyrrolo[2,3-d]pyrimidine-2,4-dione lies in its specific substitution pattern. The presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups, along with the pyrrolopyrimidine core, gives it distinct chemical and biological properties compared to similar compounds. This unique structure may result in different reactivity and interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H21N3O5

Molecular Weight

407.4 g/mol

IUPAC Name

6-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1-methyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H21N3O5/c1-25-20-18(21(26)24-22(25)27)17(12-5-8-14(28-2)9-6-12)19(23-20)13-7-10-15(29-3)16(11-13)30-4/h5-11,23H,1-4H3,(H,24,26,27)

InChI Key

IUOQXDGIUNXLQF-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=C(N2)C3=CC(=C(C=C3)OC)OC)C4=CC=C(C=C4)OC)C(=O)NC1=O

Origin of Product

United States

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